

Spectroscopic Profile of 5-Amino-8-hydroxyquinoline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Amino-8-hydroxyquinoline

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Introduction: **5-Amino-8-hydroxyquinoline** is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. Its biological activities, including anticancer, antibacterial, and antifungal properties, are often linked to its role as a metal chelator.^[1] This technical guide provides a comprehensive overview of the spectroscopic data for **5-Amino-8-hydroxyquinoline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a summary of its biological significance are also presented to support researchers and drug development professionals.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources. It is important to note that some of the available data is for the dihydrochloride salt of **5-Amino-8-hydroxyquinoline**, which may influence the spectral characteristics compared to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of **5-Amino-8-hydroxyquinoline** provide detailed information about its proton and carbon environments.

Table 1: ^1H NMR Spectroscopic Data for **5-Amino-8-hydroxyquinoline** Dihydrochloride

| Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------|----------------------------------|--------------|---------------------------|
| H-2 | ~8.8 | dd | J = 4.2, 1.6 Hz |
| H-3 | ~7.4 | dd | J = 8.3, 4.2 Hz |
| H-4 | ~8.1 | dd | J = 8.3, 1.6 Hz |
| H-6 | ~7.3 | d | J = 7.6 Hz |
| H-7 | ~7.2 | d | J = 7.6 Hz |
| -NH ₂ | br s | | |
| -OH | br s | | |

Note: Data is interpreted from spectra of 8-hydroxyquinoline and 8-aminoquinoline and may vary for **5-Amino-8-hydroxyquinoline**. The broad signals for the amino and hydroxyl protons are due to exchange and quadrupolar effects.

Table 2: ^{13}C NMR Spectroscopic Data for **5-Amino-8-hydroxyquinoline** Dihydrochloride

| Carbon | Chemical Shift (δ , ppm) |
|--------|----------------------------------|
| C-2 | ~148 |
| C-3 | ~122 |
| C-4 | ~136 |
| C-4a | ~138 |
| C-5 | ~128 |
| C-6 | ~117 |
| C-7 | ~110 |
| C-8 | ~153 |
| C-8a | ~128 |

Note: Data is interpreted from spectra of quinoline, 8-hydroxyquinoline, and 8-aminoquinoline and may vary for **5-Amino-8-hydroxyquinoline**. Assignments are based on computational predictions and comparison with related structures.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Amino-8-hydroxyquinoline** shows characteristic absorption bands for its aromatic rings, hydroxyl, and amino groups.

Table 3: FTIR Spectroscopic Data for **5-Amino-8-hydroxyquinoline** Dihydrochloride

| Wavenumber (cm ⁻¹) | Vibrational Mode | Intensity |
|--------------------------------|--------------------------|---------------|
| 3400-3200 | O-H and N-H stretching | Broad, Strong |
| 3100-3000 | Aromatic C-H stretching | Medium |
| 1620-1580 | C=C and C=N stretching | Strong |
| ~1500 | Aromatic ring stretching | Medium |
| ~1300 | O-H bending | Medium |
| ~1275 | C-O stretching | Strong |
| 850-750 | C-H out-of-plane bending | Strong |

Note: Data is based on spectra of 8-hydroxyquinoline and its derivatives.^{[5][6][7]} The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **5-Amino-8-hydroxyquinoline** is characterized by absorption bands in the UV region, which are sensitive to the solvent environment.

Table 4: UV-Vis Spectroscopic Data for **5-Amino-8-hydroxyquinoline**

| Solvent | λ_{max} (nm) | Molar Absorptivity (ϵ , M ⁻¹ cm ⁻¹) |
|-----------------------------|-----------------------------|--|
| Methanol | ~240, ~310 | Not Reported |
| Ethanol | ~242, ~312 | Not Reported |
| Buffered Aq. Soln. (pH 7.4) | 266 | Not Reported |

Note: Data is based on studies of 8-hydroxyquinoline and a specific study on **5-Amino-8-hydroxyquinoline**.^{[1][8][9]} The exact λ_{max} and molar absorptivity can vary with solvent polarity and pH.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are general protocols for obtaining the spectroscopic data for **5-Amino-8-hydroxyquinoline**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **5-Amino-8-hydroxyquinoline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
- **Instrumentation:** Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher NMR spectrometer.
- **1H NMR Acquisition:** Use a standard pulse sequence with a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid **5-Amino-8-hydroxyquinoline** sample directly onto the ATR crystal.
- **Sample Preparation (KBr Pellet):** Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Instrumentation:** Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

- Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

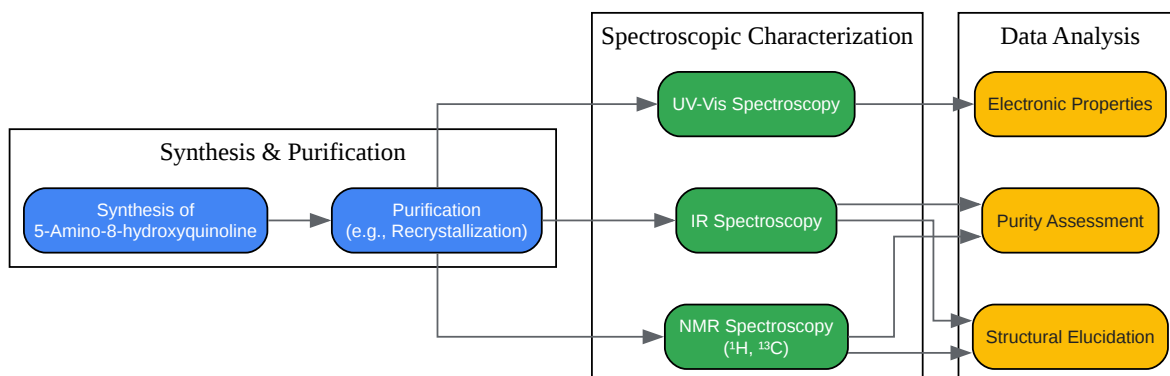
UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **5-Amino-8-hydroxyquinoline** in a spectroscopic grade solvent (e.g., methanol, ethanol) of a known concentration (e.g., 1×10^{-3} M). Prepare a series of dilutions to obtain concentrations in the range of 1×10^{-4} to 1×10^{-5} M.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}). Calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration, and l is the path length.

Biological Significance and Signaling Pathway

5-Amino-8-hydroxyquinoline exhibits a range of biological activities, with its anticancer properties being of particular interest. Its mechanism of action is often attributed to its ability to chelate metal ions, leading to the generation of reactive oxygen species (ROS), inhibition of key enzymes, and induction of apoptosis.

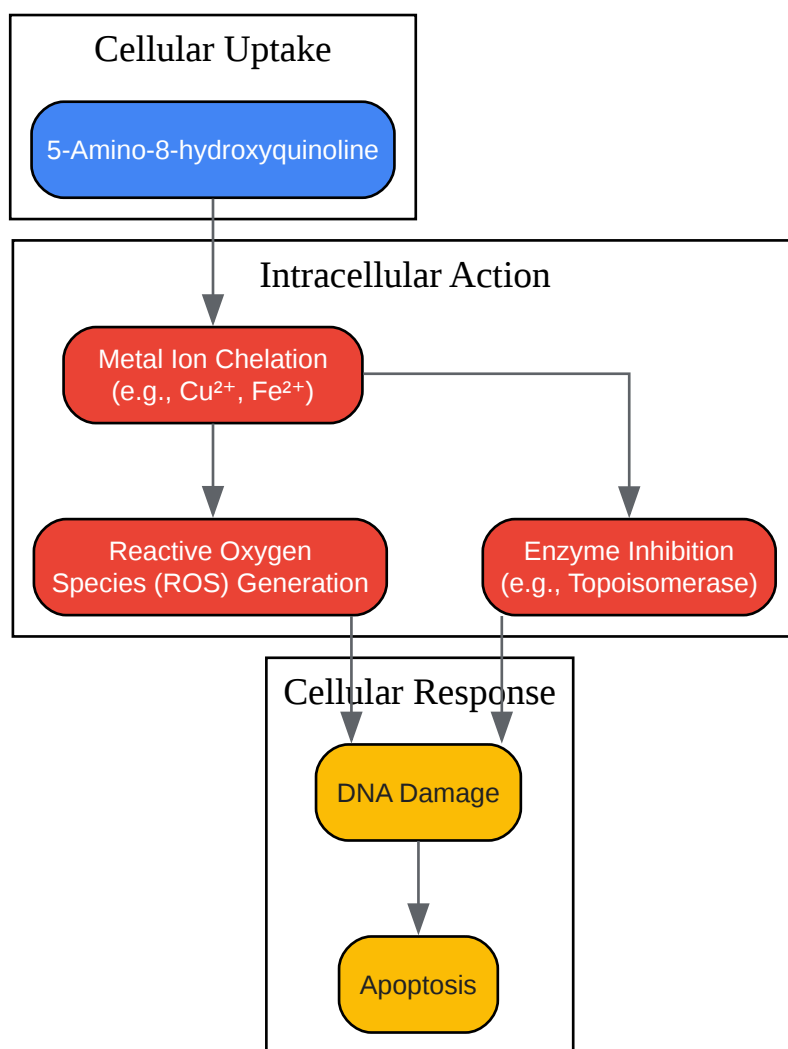
Below is a diagram illustrating a conceptual workflow for the spectroscopic characterization of **5-Amino-8-hydroxyquinoline**.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **5-Amino-8-hydroxyquinoline**.

The anticancer mechanism of 8-hydroxyquinoline derivatives often involves the disruption of cellular homeostasis. The diagram below illustrates a simplified, conceptual signaling pathway for the anticancer activity of **5-Amino-8-hydroxyquinoline**.



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Caption: Conceptual signaling pathway for the anticancer mechanism of **5-Amino-8-hydroxyquinoline**.

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